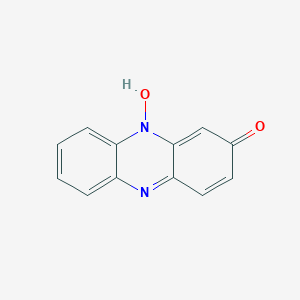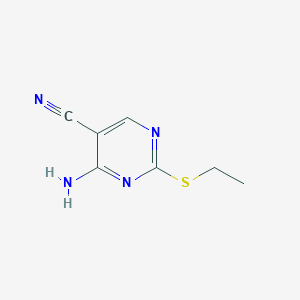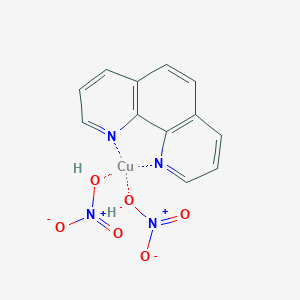
Dinitrato(1,10-phenanthroline)copper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;1,10-phenanthroline;dinitrate is a copper complex bearing 1,10-phenanthroline based ligands and different classes of inorganic and organic auxiliary ligands . It has been studied as a potential anticancer drug . The molecular formula of this compound is C12H8CuN4O6 .
Synthesis Analysis
The synthesis of Copper;1,10-phenanthroline;dinitrate involves the use of copper (II) and 1,10-phenanthroline (phen) or substituted phenanthrolines (phen-based ligands) and different classes of inorganic (e.g., Cl-, Br-, H2O) and organic auxiliary ligands . A novel copper complex [Cu (phen)2 (salubrinal)] (ClO4)2 has been synthesized and characterized .Molecular Structure Analysis
The structure of Copper;1,10-phenanthroline;dinitrate consists of one Cu, one phenanthroline, and two nitrate anions. The center Cu2+ is five-coordinated by two N atoms from one phen ligand with the Cu—N distances in the range of 1.997(1) - 2.001(1) Å and three O atoms from three different nitrate anions with the Cu—O distances in the range of 1.957(1) - .Chemical Reactions Analysis
Copper;1,10-phenanthroline;dinitrate has been found to have interesting biochemical properties. For example, it has been shown to have a DPPH radical scavenging ability higher than that of salubrinal alone . It also inhibits lipid oxidation .Wirkmechanismus
Copper;1,10-phenanthroline;dinitrate has been studied for its anticancer properties. It has been found to trigger cell death in cancer cells . The active molecular species is commonly thought to be the bis- (1, 1O-phenanthroline)Cu (l) complex, (Phen) 2 Cu (l) regardless of the reducing agent type .
Safety and Hazards
Zukünftige Richtungen
Copper;1,10-phenanthroline;dinitrate and similar copper complexes have potential as anticancer drugs . Future research may focus on further understanding the mechanisms of action of these compounds, as well as designing new active species . The results of such research may be exploited to enlarge the therapeutic portfolio of metal complexes as antitumoral drugs .
Eigenschaften
CAS-Nummer |
19319-88-1 |
|---|---|
Molekularformel |
C12H8CuN4O6 |
Molekulargewicht |
367.76 g/mol |
IUPAC-Name |
copper;1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |
InChI-Schlüssel |
XOCNEEJNJTZFKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




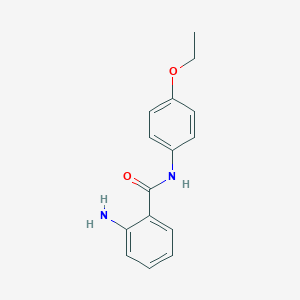



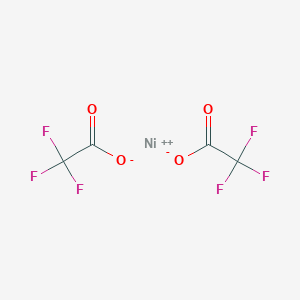

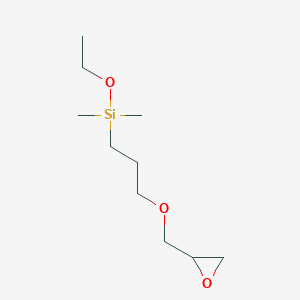
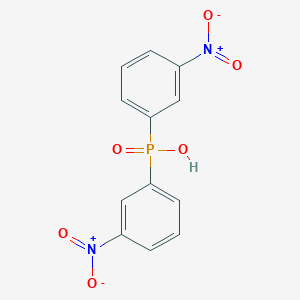
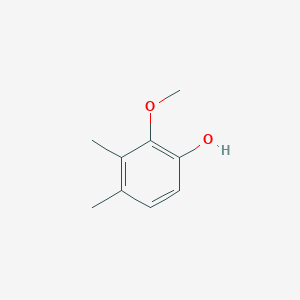
![4-NITRO-[1,1'-BIPHENYL]-3-OL](/img/structure/B96009.png)
